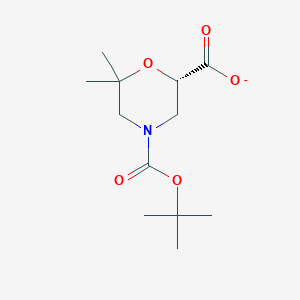
Quinupristin (mesylate) (120138-50-3 free base)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinupristin is a streptogramin B antibiotic derived from pristinamycin I. It is primarily used in combination with dalfopristin to treat infections caused by Gram-positive bacteria, including those resistant to other antibiotics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Quinupristin is synthesized from pristinamycin IA through a series of chemical reactions.
Industrial Production Methods: Industrial production of quinupristin involves large-scale fermentation processes using Streptomyces pristinaespiralis, followed by extraction and purification steps. The fermentation broth is processed to isolate pristinamycin IA, which is then chemically modified to produce quinupristin .
Análisis De Reacciones Químicas
Types of Reactions: Quinupristin undergoes various chemical reactions, including:
Oxidation: Quinupristin can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups on quinupristin.
Substitution: Substitution reactions can introduce new functional groups, altering its activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed: The major products formed from these reactions include various metabolites that retain antibacterial activity. These metabolites can be conjugated with molecules like cysteine and glutathione .
Aplicaciones Científicas De Investigación
Quinupristin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the synthesis and modification of streptogramin antibiotics.
Biology: Employed in research on bacterial protein synthesis and resistance mechanisms.
Medicine: Investigated for its efficacy against multi-drug resistant bacterial infections.
Industry: Utilized in the development of new antibiotics and antibacterial agents
Mecanismo De Acción
Quinupristin exerts its effects by inhibiting the late phase of protein synthesis in bacterial ribosomes. It binds to the 50S ribosomal subunit, preventing the elongation of the polypeptide chain and causing incomplete chains to be released. This action leads to bacterial cell death or stasis .
Comparación Con Compuestos Similares
Dalfopristin: Often used in combination with quinupristin, it inhibits the early phase of protein synthesis.
Linezolid: Another antibiotic effective against Gram-positive bacteria, including those resistant to other antibiotics.
Virginiamycin: A streptogramin antibiotic used in veterinary medicine
Uniqueness of Quinupristin: Quinupristin’s uniqueness lies in its synergistic action with dalfopristin, which enhances its antibacterial activity. This combination is more effective than either component alone, making it a valuable option for treating resistant bacterial infections .
Propiedades
Fórmula molecular |
C54H71N9O13S2 |
|---|---|
Peso molecular |
1118.3 g/mol |
Nombre IUPAC |
N-[(3S,6S,12R,15S,16R,19S,22S,25R)-25-[[(3S)-1-azoniabicyclo[2.2.2]octan-3-yl]sulfanylmethyl]-3-[[4-(dimethylamino)phenyl]methyl]-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide;methanesulfonate |
InChI |
InChI=1S/C53H67N9O10S.CH4O3S/c1-6-37-50(68)61-23-11-14-38(61)51(69)59(5)40(26-32-16-18-36(19-17-32)58(3)4)52(70)62-28-35(30-73-43-29-60-24-20-33(43)21-25-60)42(64)27-39(62)47(65)57-45(34-12-8-7-9-13-34)53(71)72-31(2)44(48(66)55-37)56-49(67)46-41(63)15-10-22-54-46;1-5(2,3)4/h7-10,12-13,15-19,22,31,33,35,37-40,43-45,63H,6,11,14,20-21,23-30H2,1-5H3,(H,55,66)(H,56,67)(H,57,65);1H3,(H,2,3,4)/t31-,35+,37-,38+,39+,40+,43-,44+,45+;/m1./s1 |
Clave InChI |
ZNQOUMVWYLNQRW-FDQSXSIVSA-N |
SMILES isomérico |
CC[C@@H]1C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)N3C[C@H](C(=O)C[C@H]3C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CS[C@@H]6C[NH+]7CCC6CC7)CC8=CC=C(C=C8)N(C)C)C.CS(=O)(=O)[O-] |
SMILES canónico |
CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CC(C(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CSC6C[NH+]7CCC6CC7)CC8=CC=C(C=C8)N(C)C)C.CS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


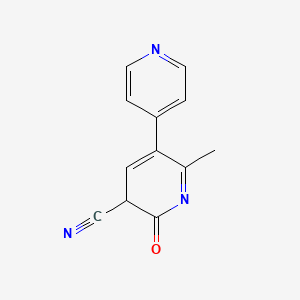
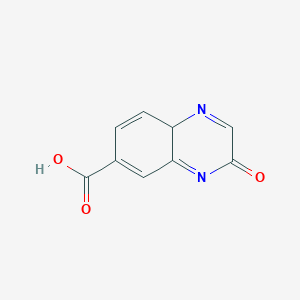
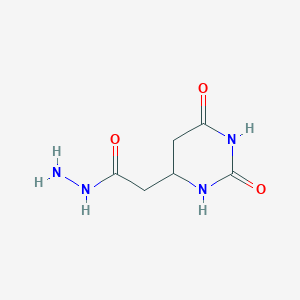
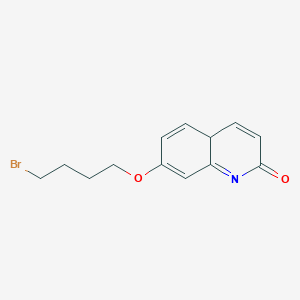
![Pyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B12357282.png)
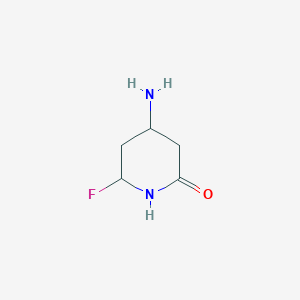


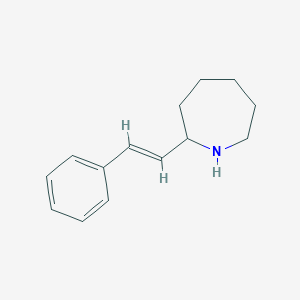
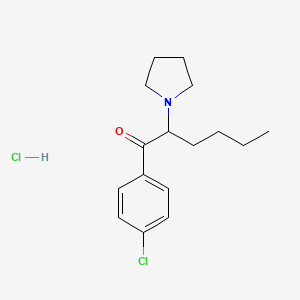

![(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12357327.png)
![[(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);tetradecanoate](/img/structure/B12357328.png)
